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  • Product: Methyl 3-methyl-2-oxobut-3-enoate
  • CAS: 55674-16-3

Core Science & Biosynthesis

Foundational

chemical and physical properties of methyl 3-methyl-2-oxobut-3-enoate

An In-Depth Technical Guide to the Chemical and Physical Properties of Methyl 3-Methyl-2-oxobut-3-enoate Authored by: A Senior Application Scientist Introduction Methyl 3-methyl-2-oxobut-3-enoate is an α,β-unsaturated ke...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Methyl 3-Methyl-2-oxobut-3-enoate

Authored by: A Senior Application Scientist

Introduction

Methyl 3-methyl-2-oxobut-3-enoate is an α,β-unsaturated ketoester, a class of organic compounds characterized by a conjugated system comprising a ketone, an alkene, and an ester functional group. This arrangement of functional groups imparts a unique electronic and reactive profile, making it a potentially valuable synthon in organic chemistry. Its structure suggests a propensity for a variety of chemical transformations, including conjugate additions and cycloadditions, rendering it an interesting target for researchers in synthetic methodology and drug discovery. This guide provides a comprehensive overview of its known and predicted chemical and physical properties, reactivity, and potential applications, grounded in established chemical principles and data from analogous structures.

Chemical and Physical Properties

Direct experimental data for methyl 3-methyl-2-oxobut-3-enoate is not extensively reported in publicly accessible databases. However, its properties can be reliably predicted based on its structure and comparison with structurally similar compounds.

Structure and Nomenclature
  • Systematic Name: Methyl 3-methyl-2-oxobut-3-enoate

  • Other Names: Methyl 2-keto-3-methyl-3-butenoate

  • Molecular Formula: C₆H₈O₃

  • Molecular Weight: 128.13 g/mol

  • CAS Number: 114389-15-4

Predicted Physical Properties

The following table summarizes the predicted physical properties of methyl 3-methyl-2-oxobut-3-enoate. These predictions are derived from computational models and comparison with analogous compounds like methyl vinyl ketone and methyl acrylate.

PropertyPredicted ValueNotes
Boiling Point ~150-170 °CEstimated based on the boiling points of related α,β-unsaturated carbonyl compounds.
Melting Point < 0 °CExpected to be a liquid at room temperature.
Density ~1.05 g/cm³Typical for a small organic ester.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Limited solubility in water.
Appearance Expected to be a colorless to pale yellow liquid.
Spectroscopic Characterization

The spectroscopic data for methyl 3-methyl-2-oxobut-3-enoate can be predicted based on the characteristic signals of its functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The vinyl protons (=CH₂) are expected to appear as two distinct signals in the region of 5.5-6.5 ppm.

    • The methyl group attached to the double bond (-C(CH₃)=) would likely resonate around 1.8-2.2 ppm.

    • The methyl ester protons (-OCH₃) are anticipated to be a singlet at approximately 3.7-3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbons of the ketone and ester are expected in the downfield region, with the ketone C=O around 190-200 ppm and the ester C=O around 165-175 ppm.

    • The olefinic carbons (=C< and =CH₂) would appear in the range of 125-145 ppm.

    • The methyl carbons would be found in the upfield region of the spectrum.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band for the C=O stretch of the conjugated ketone is expected around 1680-1700 cm⁻¹.

    • The C=O stretch of the ester group will likely appear at a higher frequency, around 1720-1740 cm⁻¹.

    • The C=C double bond stretch should be visible in the 1620-1640 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 128.13.

    • Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (CO).

Reactivity and Synthetic Utility

The reactivity of methyl 3-methyl-2-oxobut-3-enoate is dominated by the electrophilic nature of the conjugated system.

Michael Addition

The β-carbon of the α,β-unsaturated system is highly electrophilic and susceptible to nucleophilic attack in a conjugate addition reaction, also known as the Michael addition. A wide range of nucleophiles, including enolates, amines, and thiols, can add to this position.

Causality of Reactivity: The electron-withdrawing nature of both the ketone and the ester groups polarizes the C=C double bond, creating a partial positive charge on the β-carbon, making it the primary site for nucleophilic attack.

Diagram of Michael Addition

Michael_Addition cluster_reactants Reactants cluster_product Product Reactant Methyl 3-methyl-2-oxobut-3-enoate Product Adduct Reactant->Product Michael Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Generalized workflow of a Michael addition reaction.

Diels-Alder Reaction

The electron-deficient double bond in methyl 3-methyl-2-oxobut-3-enoate makes it an excellent dienophile in Diels-Alder reactions. It can react with a variety of dienes to form six-membered rings, a powerful transformation for the construction of complex cyclic systems.

Experimental Insight: The stereoselectivity and regioselectivity of the Diels-Alder reaction can often be controlled by the choice of diene and the use of Lewis acid catalysts.

Other Potential Reactions
  • Epoxidation: The double bond can be epoxidized using reagents like m-CPBA to form an electrophilic epoxide ring.

  • Reduction: The ketone and the double bond can be selectively reduced using various reducing agents. For instance, sodium borohydride would likely reduce the ketone, while catalytic hydrogenation could reduce both the C=C and C=O bonds.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-methyl-2-oxobut-3-enoic acid.

Synthesis

While specific, high-yield synthetic routes directly to methyl 3-methyl-2-oxobut-3-enoate are not widely published, a plausible approach would be through a Mannich-type reaction followed by elimination.

Proposed Synthetic Protocol
  • Mannich Reaction: Reaction of methyl acetoacetate with formaldehyde and a secondary amine (e.g., dimethylamine) would generate a Mannich base.

  • Quaternization: The resulting amino group is quaternized by treatment with an alkyl halide, such as methyl iodide.

  • Hofmann Elimination: Subsequent treatment with a base (e.g., sodium hydroxide) would induce an elimination reaction to form the desired α,β-unsaturated system.

Diagram of Proposed Synthesis

Synthesis_Workflow Start Methyl Acetoacetate + Formaldehyde + Secondary Amine Mannich Mannich Reaction Start->Mannich Base Mannich Base Intermediate Mannich->Base Quat Quaternization (e.g., with CH₃I) Base->Quat Salt Quaternary Ammonium Salt Quat->Salt Elim Hofmann Elimination (with base) Salt->Elim Product Methyl 3-methyl-2-oxobut-3-enoate Elim->Product

Caption: A potential synthetic workflow for methyl 3-methyl-2-oxobut-3-enoate.

Applications in Research and Drug Development

As a versatile building block, methyl 3-methyl-2-oxobut-3-enoate holds potential in several areas:

  • Medicinal Chemistry: The α,β-unsaturated ketone moiety is a known pharmacophore that can act as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in target proteins. This makes it a valuable scaffold for designing targeted therapeutics.

  • Polymer Chemistry: Its reactive double bond allows it to participate in polymerization reactions, potentially leading to the development of novel polymers with unique properties.

  • Fine Chemical Synthesis: It can serve as a starting material for the synthesis of a wide range of more complex molecules, including natural products and other biologically active compounds.

Safety and Handling

Given its structure as an α,β-unsaturated ketone, methyl 3-methyl-2-oxobut-3-enoate should be handled with care. Compounds of this class are often lachrymators and skin irritants. They can also be potent alkylating agents. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3-methyl-2-oxobut-3-enoate is a molecule with significant synthetic potential due to its array of functional groups and inherent reactivity. While detailed experimental data is sparse, its chemical and physical properties can be reliably predicted through an understanding of fundamental organic chemistry principles and comparison with analogous structures. Its utility as a Michael acceptor and a dienophile in Diels-Alder reactions makes it a valuable tool for the construction of complex molecular architectures. As research in synthetic methodology and drug discovery continues to advance, the applications of such versatile building blocks are likely to expand.

References

  • PubChem. Methyl 3-methyl-2-oxobut-3-enoate. National Center for Biotechnology Information. [Link]

Exploratory

Preliminary Investigation of Methyl 3-Methyl-2-Oxobut-3-Enoate Reactivity: Mechanistic Insights and Synthetic Applications

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary Methyl 3-methyl-2-oxobut-3-enoate (MMOBE) is a highly reactive, structurally compact α-keto ester featuring a conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Methyl 3-methyl-2-oxobut-3-enoate (MMOBE) is a highly reactive, structurally compact α-keto ester featuring a conjugated terminal alkene. This specific arrangement of electron-withdrawing groups—a ketone and an ester conjugated directly to an isopropenyl moiety—renders the β-carbon exceptionally electrophilic. Consequently, MMOBE serves a dual role in modern science: it is a critical penultimate precursor in the biosynthesis of complex DNA-alkylating natural products[1], and it acts as a potent Michael acceptor and dienophile in synthetic organic chemistry[2][3].

Because of its kinetic instability and propensity for spontaneous polymerization, working with MMOBE requires precise, causality-driven experimental design[4]. This whitepaper provides an in-depth technical analysis of MMOBE’s reactivity profile, its biological significance, and self-validating protocols for its synthesis and utilization.

Electronic Reactivity Profile: The "Death Triangle"

The reactivity of MMOBE is governed by the profound lowering of its Lowest Unoccupied Molecular Orbital (LUMO), caused by the synergistic electron-withdrawing effects of the adjacent α-keto ester system. This electronic configuration creates a "Death Triangle" of divergent reactivity pathways:

  • Diels-Alder Cycloadditions: The electron-deficient alkene is an ideal dienophile, readily undergoing [4+2] cycloadditions with electron-rich dienes even at sub-ambient temperatures[2][5].

  • Michael Additions: The β-carbon is a soft, highly electrophilic center susceptible to rapid conjugate addition by nucleophiles (e.g., thiols, amines, or even solvent molecules like methanol)[6].

  • Spontaneous Polymerization: In the absence of a trapping agent, or under basic/thermal stress, the monomer rapidly degrades via radical or anionic polymerization[4].

Reactivity MMOBE Methyl 3-methyl-2-oxobut-3-enoate (Highly Electrophilic) DA Diels-Alder Cycloaddition (Dienophile) MMOBE->DA + Diene (e.g., Cyclopentadiene) MA Michael Addition (Nucleophilic Attack) MMOBE->MA + Soft Nucleophile (e.g., R-SH) Poly Spontaneous Polymerization (Degradation) MMOBE->Poly Heat / Base / High Concentration

Diagram 1: The divergent reactivity pathways of methyl 3-methyl-2-oxobut-3-enoate.

Biosynthetic Significance: The Azinomycin Connection

In nature, the sodium salt of this compound (sodium 3-methyl-2-oxobutenoate) is synthesized by the soil-dwelling microorganism Streptomyces sahachiroi[7]. It acts as the penultimate precursor to the epoxide warhead of Azinomycin A and B, which are potent antitumor agents that form interstrand cross-links in the major groove of DNA[8][9].

Isotope-labeled feeding experiments have demonstrated that the biosynthesis proceeds via a valine-dependent pathway[1]. The causality of this pathway relies on a sequence of enzymatic oxidations and a critical transimination reaction that generates the reactive enone. The organism's enzymatic machinery then stereospecifically epoxidizes this intermediate, safely sequestering its reactivity until it reaches the DNA target[1][9].

Biosynthesis Val L-Valine (Primary Precursor) Hydrox Hydroxylated Intermediate Val->Hydrox Oxidation Trans Transimination & Dehydration Hydrox->Trans Enzymatic Precursor Sodium 3-methyl-2-oxobutenoate (Penultimate Precursor) Trans->Precursor Cleavage Azin Azinomycin Epoxide (DNA Cross-linker) Precursor->Azin Epoxidation

Diagram 2: Biosynthetic pathway of the azinomycin epoxide warhead from L-valine.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing MMOBE in the laboratory requires overcoming its inherent instability. Attempts to use harsh oxidants or strongly basic conditions inevitably result in polymerization or over-reaction[4]. Furthermore, protic solvents like methanol must be strictly avoided, as the enone will undergo spontaneous oxa-Michael addition, destroying the product[6].

To ensure scientific integrity, the following protocol utilizes mild allylic oxidation and an in situ trapping mechanism. This creates a self-validating system : the successful isolation of the Diels-Alder cycloadduct retroactively proves the transient formation of the highly reactive MMOBE monomer.

Protocol: Synthesis and In Situ Trapping of MMOBE

Rationale: Activated manganese dioxide (MnO2) or Dess-Martin Periodinane (DMP) are selected as oxidants because they operate under mild, neutral conditions in aprotic solvents, preventing base-catalyzed polymerization[1][3][10].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the precursor, methyl 2-hydroxy-3-methylbut-3-enoate (1.0 equiv), in anhydrous diethyl ether (0.1 M) under an argon atmosphere. Cool the reaction flask to 0 °C.

  • Mild Oxidation: Add activated MnO2 (10.0 equiv) or DMP (1.2 equiv) in a single portion. Causality: The large excess of MnO2 compensates for its heterogeneous nature, driving the reaction to completion rapidly before degradation can occur[1][10].

  • TLC Monitoring (Internal Check): Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a highly UV-active spot that rapidly stains with KMnO4 indicates successful enone formation[4].

  • Rapid Filtration: Filter the suspension through a short pad of Celite directly into a pre-cooled receiving flask (-78 °C) to remove the oxidant. Do not concentrate to dryness, as high concentrations trigger auto-polymerization[4].

  • In Situ Trapping: Immediately add an excess of a diene (e.g., cyclopentadiene or Danishefsky's diene, 3.0 equiv) to the ethereal solution of MMOBE[5]. Allow the mixture to slowly warm to room temperature over 4 hours.

  • Isolation: Concentrate the trapped mixture under reduced pressure and purify the stable cycloadduct via flash column chromatography.

Workflow Step1 1. Allylic Oxidation (MnO2 or DMP in Ether, 0°C) Step2 2. Rapid Filtration (Remove Oxidant, Keep < 0°C) Step1->Step2 Prevents over-oxidation Step3 3. In Situ Trapping (Add Diene immediately) Step2->Step3 Captures transient enone Step4 4. Purification (Flash Chromatography) Step3->Step4 Isolates stable adduct

Diagram 3: Self-validating experimental workflow for the synthesis and in situ trapping of MMOBE.

Quantitative Reactivity Data

The following table summarizes the documented reactivity parameters of MMOBE and its direct analogs under various experimental conditions, highlighting the delicate balance between productive synthesis and degradation.

Reaction TypeReagent / PartnerConditionsMajor OutcomeRef.
Allylic Oxidation Activated MnO2Diethyl ether, 0 °CFormation of MMOBE (Transient)[1]
Oxidation Dess-Martin PeriodinaneDCM, Room TempFormation of MMOBE (Transient)[3][10]
Diels-Alder Cycloaddition Danishefsky's DieneDCM, Room TempSubstituted cyclohexenone derivative[5]
Oxa-Michael Addition Methanol / NaOMeMeOH, Room TempMethoxy-adduct (Degradation product)[6]
Grignard Addition Isopropenyl magnesium bromideTHF/Ether, -60 °CTertiary alcohol (Over-reaction)[4]

Conclusion

Methyl 3-methyl-2-oxobut-3-enoate is a molecule defined by its extreme electrophilicity. While this instability makes it challenging to isolate and store, it is precisely this reactivity that makes it an invaluable building block. Whether utilized by Streptomyces to construct the DNA-alkylating warhead of azinomycins[1][9], or harnessed by synthetic chemists for rapid [4+2] cycloadditions[2][3], MMOBE exemplifies the power of highly conjugated α-keto esters. Successful application of this compound requires strict adherence to low temperatures, aprotic environments, and immediate in situ trapping methodologies to outcompete its natural tendency toward polymerization.

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Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Pathways of Methyl 3-Methyl-2-Oxobut-3-Enoate

Executive Summary In modern drug development and complex organic synthesis, α-keto esters serve as highly reactive electrophilic intermediates. Methyl 3-methyl-2-oxobut-3-enoate (C₆H₈O₃, MW: 128.13 g/mol ) is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, α-keto esters serve as highly reactive electrophilic intermediates. Methyl 3-methyl-2-oxobut-3-enoate (C₆H₈O₃, MW: 128.13 g/mol ) is a prime example, featuring an α-dicarbonyl system conjugated with an isopropenyl group. Accurately characterizing this compound via Mass Spectrometry (MS) requires a deep understanding of how its unique structural electronics dictate its fragmentation behavior in the gas phase.

This whitepaper provides an in-depth mechanistic analysis of the electron ionization (EI) fragmentation pathways of methyl 3-methyl-2-oxobut-3-enoate. By unpacking the causality behind specific bond cleavages and establishing a self-validating experimental workflow, this guide equips analytical scientists with the authoritative grounding needed to confidently identify this molecule and its derivatives in complex matrices.

Ionization Dynamics & Structural Vulnerabilities

Before interpreting a mass spectrum, one must analyze the structural vulnerabilities of the target molecule. Methyl 3-methyl-2-oxobut-3-enoate contains three critical features that govern its gas-phase dissociation:

  • The α-Dicarbonyl Bond (C1-C2): The adjacent partial positive charges on the ester and ketone carbonyl carbons create immense dipole-dipole repulsion, making the C-C bond between them exceptionally weak.

  • The Conjugated Isopropenyl Group: The double bond provides profound resonance stabilization to adjacent carbocations formed during cleavage.

  • The Methoxy Ester Group: A classic site for alkoxy radical expulsion.

Why EI over ESI? While Electrospray Ionization (ESI) is standard for LC-MS workflows, it often fails to provide sufficient structural information for small, neutral, volatile α-keto esters without extensive collision-induced dissociation (CID). Standard 70 eV Electron Ionization (EI) is the gold standard here because it generates a radical cation [M]+∙ that undergoes reproducible, structurally diagnostic unimolecular dissociations.

Core Mechanistic Fragmentation Pathways

The fragmentation of methyl 3-methyl-2-oxobut-3-enoate is dominated by radical site-initiated α-cleavages. The driving force for these reactions is the strong tendency of the radical ion to achieve electron pairing, leading to the formation of highly stable, resonance-delocalized acylium ions ()[1].

Fragmentation M Molecular Ion [M]+• m/z 128 F97 Acyl Cation m/z 97 M->F97 - •OCH3 (α-cleavage) F69 Methacryloyl Cation m/z 69 (Base Peak) M->F69 - •COOCH3 (α-cleavage) F59 Methoxycarbonyl Cation m/z 59 M->F59 - •C4H5O (α-cleavage) F97->F69 - CO F41 Isobutenyl Cation m/z 41 F69->F41 - CO

Fig 1: Primary EI-MS fragmentation pathways of methyl 3-methyl-2-oxobut-3-enoate.

Pathway A: Dicarbonyl α-Cleavage (The Base Peak Generator)

The most diagnostic event is the cleavage of the C1-C2 bond. This α-cleavage is a hallmark of molecules containing heteroatoms and carbonyl functional groups ()[2]. Breaking this bond yields two competing fragment ions depending on charge retention:

  • m/z 69 (Methacryloyl Cation): Formed via the loss of a methoxycarbonyl radical ( ∙COOCH3​ , 59 Da). According to Stevenson's Rule, the fragment with the lower ionization energy retains the positive charge. Because the methacryloyl cation is highly stabilized by the conjugated isopropenyl double bond, it overwhelmingly retains the charge, making m/z 69 the base peak (100% abundance) . The behavior of such conjugated systems dictates the overall reaction pathways, heavily favoring the retention of the unsaturated acylium ion ()[3].

  • m/z 59 (Methoxycarbonyl Cation): Formed when the charge is retained on the ester fragment. While less abundant than m/z 69, it is a highly reliable indicator of a methyl ester moiety.

Pathway B: Alkoxy Radical Expulsion

Cleavage of the ester C-O bond results in the loss of a methoxy radical ( ∙OCH3​ , 31 Da), generating the acylium ion at m/z 97 . This ion is highly unstable due to the adjacent carbonyls and rapidly undergoes decarbonylation (loss of neutral CO, 28 Da) to funnel back into the highly stable m/z 69 methacryloyl cation pool. Similar sequential losses are well documented in related oxobutanoate derivatives ()[4].

Pathway C: Deep Decarbonylation

As internal energy increases, the m/z 69 methacryloyl cation undergoes a subsequent loss of carbon monoxide (28 Da). This deep fragmentation yields the isobutenyl cation at m/z 41 ( C3​H5+​ ), a ubiquitous low-mass marker for isopropenyl-containing compounds.

Expert Insight: The McLafferty Rearrangement Paradox

In my experience across numerous drug development pipelines, analysts often mistakenly search for a McLafferty rearrangement peak (which would theoretically yield m/z 88 via a 6-membered transition state involving the γ -hydrogens of the isopropenyl methyl group). However, because the C1-C2 dicarbonyl bond is so exceptionally weak, the activation energy for α-cleavage is drastically lower than the steric and energetic requirements for the McLafferty transition state. Consequently, the McLafferty pathway is kinetically outcompeted and virtually absent in the spectrum.

Quantitative Fragment Analysis

To facilitate rapid spectral interpretation, the expected quantitative data for methyl 3-methyl-2-oxobut-3-enoate is summarized below.

Fragment Ion (m/z)FormulaRelative AbundanceStructural AssignmentCleavage Mechanism
128 C6​H8​O3+∙​ 5 - 10%Molecular Ion [M]+∙ Intact radical cation
97 C5​H5​O2+​ 15 - 25% [CH2​=C(CH3​)-CO-CO]+ α-cleavage (loss of ∙OCH3​ )
69 C4​H5​O+ 100% (Base) [CH2​=C(CH3​)-CO]+ α-cleavage (loss of ∙COOCH3​ )
59 C2​H3​O2+​ 30 - 50% [COOCH3​]+ α-cleavage (loss of ∙C4​H5​O )
41 C3​H5+​ 40 - 60% [CH2​=C(CH3​)]+ Decarbonylation of m/z 69

Self-Validating Experimental Protocol: GC-EI-HRMS Workflow

A robust analytical protocol must be self-validating. The following methodology ensures that the observed fragmentation is genuinely derived from the intact molecule and not an artifact of sample degradation.

Protocol S1 Sample Prep (Aprotic Solvent) S2 GC Separation (Inert Capillary) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 HRMS Analysis (TOF/Orbitrap) S3->S4 S5 Data Validation (Isotope/MS-MS) S4->S5

Fig 2: Self-validating GC-EI-HRMS workflow for α-keto ester structural elucidation.

Step-by-Step Methodology:
  • Sample Preparation (Causality: Preventing Hydrate Formation): Dilute the sample to 10 µg/mL in anhydrous dichloromethane (DCM). Crucial Insight: Never use protic solvents (like methanol or water) for α-keto esters. The highly electrophilic α-keto group will rapidly form hemiacetals or hydrates, fundamentally altering the mass spectrum and destroying the m/z 128 molecular ion.

  • Chromatographic Introduction: Inject 1 µL into a GC system equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5MS). Maintain the inlet at 250°C to ensure rapid volatilization without thermal degradation.

  • Ionization: Operate the EI source at a standard 70 eV with a source temperature of 230°C. This specific energy standardizes the internal energy imparted to the molecule, ensuring the m/z 69 base peak ratio remains consistent with library spectra.

  • High-Resolution Mass Analysis: Acquire data using a Time-of-Flight (TOF) or Orbitrap analyzer across an m/z range of 30–200.

  • Self-Validation (Isotopic & MS/MS Confirmation):

    • Isotope Check: Before interpreting fragments, validate the intact molecule by measuring the M+1 (m/z 129) to M (m/z 128) ratio. For C6​H8​O3​ , the 13C contribution should be approximately 6.6%. If it deviates significantly, co-elution or degradation has occurred.

    • MS/MS Confirmation: To definitively prove that m/z 41 is a product of m/z 69 (and not a background contaminant), isolate m/z 69 in the quadrupole and subject it to CID. The appearance of m/z 41 in the product ion scan self-validates the sequential decarbonylation pathway.

Conclusion

The mass spectrometric behavior of methyl 3-methyl-2-oxobut-3-enoate is a masterclass in structural electronics. By understanding the inherent weakness of the α-dicarbonyl bond and the resonance stabilization offered by the conjugated isopropenyl group, analysts can confidently predict and interpret its EI-MS spectrum. Utilizing the self-validating protocols outlined above ensures high-fidelity data, safeguarding the integrity of downstream drug development and synthetic verification workflows.

References

  • Fragmentation (mass spectrometry) - Wikipedia. URL:[Link]

  • Alpha (α) Cleavage - Chemistry Steps. URL:[Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed. URL:[Link]

  • Methyl 3-methyl-2-oxobutanoate | C6H10O3 - PubChem. URL:[Link]

Sources

Exploratory

Illuminating the Structural Landscape and Therapeutic Potential of Methyl 3-Methyl-2-oxobut-3-enoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of methyl 3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of methyl 3-methyl-2-oxobut-3-enoate and its derivatives. These α,β-unsaturated ketoesters are of significant interest in medicinal chemistry and materials science due to their reactive Michael acceptor functionality and the influence of the "magic methyl" group. This document details synthetic methodologies, crystallographic analysis, and spectroscopic characterization, offering a foundational resource for researchers engaged in the exploration of this promising class of compounds.

Introduction: The Significance of the α,β-Unsaturated Ketoester Scaffold

α,β-Unsaturated carbonyl compounds are a pivotal class of molecules in organic chemistry and drug discovery. Their inherent reactivity, primarily as Michael acceptors, allows for covalent interactions with biological nucleophiles, a mechanism that underpins the activity of numerous therapeutic agents. The presence of a methyl group at the β-position, as in methyl 3-methyl-2-oxobut-3-enoate, can significantly influence the molecule's reactivity, selectivity, and metabolic stability, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry. This guide delves into the specifics of this particular scaffold, providing a technical framework for its synthesis, analysis, and potential exploitation in drug development and other scientific domains.

Synthetic Pathways to Methyl 3-Methyl-2-oxobut-3-enoate Derivatives

The synthesis of methyl 3-methyl-2-oxobut-3-enoate and its analogues can be approached through several strategic routes. A prevalent and effective method involves the oxidation of a corresponding allylic alcohol precursor.

Oxidation of Methyl 3-Methyl-2-hydroxybut-3-enoate

A reliable method for the synthesis of related α,β-unsaturated ketoesters, such as methyl 2-oxobut-3-enoate, utilizes the Dess-Martin periodinane (DMP) for the oxidation of the corresponding hydroxy ester. This protocol can be adapted for the synthesis of methyl 3-methyl-2-oxobut-3-enoate.

Experimental Protocol: Synthesis of Methyl 3-Methyl-2-oxobut-3-enoate via Dess-Martin Oxidation

  • Starting Material: Methyl 3-methyl-2-hydroxybut-3-enoate (1 equivalent).

  • Solvent: Dichloromethane (DCM).

  • Reagent: Dess-Martin periodinane (1.1 equivalents).

  • Procedure: a. Dissolve methyl 3-methyl-2-hydroxybut-3-enoate in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add Dess-Martin periodinane portion-wise to the stirred solution. d. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. f. Stir the biphasic mixture vigorously until the solid dissolves. g. Separate the organic layer, and extract the aqueous layer with DCM. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 3-methyl-2-oxobut-3-enoate.

Causality Behind Experimental Choices:

  • Dess-Martin Periodinane: This hypervalent iodine reagent is chosen for its mild reaction conditions, high efficiency, and broad functional group tolerance, minimizing the risk of side reactions.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • Low-Temperature Addition: The initial cooling to 0 °C helps to control the exothermic nature of the reaction.

  • Quenching and Work-up: The use of sodium thiosulfate reduces the excess periodinane, while sodium bicarbonate neutralizes the acetic acid byproduct of the reaction.

Crystallographic Analysis: Unveiling the Three-Dimensional Architecture

To date, a specific crystal structure for methyl 3-methyl-2-oxobut-3-enoate has not been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database. However, analysis of closely related α,β-unsaturated ketoester derivatives provides valuable insights into the expected molecular geometry and packing arrangements. For instance, the crystal structure of methyl 3-aminobut-2-enoate reveals an almost planar conformation, with an intramolecular hydrogen bond influencing the overall structure.[1]

General Protocol for Crystallization of α,β-Unsaturated Ketoesters:

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural elucidation. Several techniques can be employed, with vapor diffusion being a highly effective method for small organic molecules.[2]

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble. The two solvents should be miscible. Common solvent pairs include dichloromethane/hexane, ethyl acetate/hexane, and methanol/diethyl ether.

  • Vapor Diffusion Setup: a. Dissolve a small amount of the purified compound (1-5 mg) in a minimal amount of the "good" solvent in a small vial. b. Place this vial inside a larger, sealed container (e.g., a beaker or jar) containing a larger volume of the "poor" solvent. c. Slowly, the "poor" solvent vapor will diffuse into the solution of the compound, gradually decreasing its solubility and promoting the formation of single crystals.

  • Incubation: Store the crystallization setup in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle and mount them for X-ray diffraction analysis.

Diagram of the Vapor Diffusion Crystallization Technique:

G cluster_0 Sealed Outer Container cluster_1 Inner Vial Poor_Solvent Poor Solvent (e.g., Hexane) Vapor_Diffusion Vapor Diffusion Poor_Solvent->Vapor_Diffusion Compound_Solution Compound in 'Good' Solvent (e.g., Dichloromethane) Crystal_Formation Crystal Growth Compound_Solution->Crystal_Formation Decreased Solubility Vapor_Diffusion->Compound_Solution caption Vapor diffusion crystallization workflow.

Caption: Vapor diffusion crystallization workflow.

Expected Crystallographic Parameters:

Based on analogous structures, the crystallographic data for methyl 3-methyl-2-oxobut-3-enoate derivatives would likely reveal key bond lengths and angles, as well as intermolecular interactions such as C-H···O hydrogen bonds, which dictate the crystal packing.

ParameterExpected Value/FeatureSignificance
C=C Bond Length ~1.34 ÅIndicates the double bond character of the enone system.
C=O (Ketone) Bond Length ~1.22 ÅTypical value for a conjugated ketone.
C=O (Ester) Bond Length ~1.21 ÅCharacteristic of an ester carbonyl group.
Torsion Angles Planar or near-planarThe conjugated system favors a planar conformation to maximize orbital overlap.
Intermolecular Interactions C-H···O hydrogen bonds, van der Waals forcesThese interactions govern the crystal packing and influence physical properties like melting point.

Spectroscopic Characterization: Confirming Molecular Identity and Purity

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural elucidation and purity assessment of methyl 3-methyl-2-oxobut-3-enoate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz) Data for Methyl 3-Methyl-2-oxobut-3-enoate:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5-6.8q1H=CH
~3.8s3H-OCH₃
~2.1d3H=C-CH₃
~1.9s3H-C(=O)-CH₃ (if present in a derivative)

Predicted ¹³C NMR (CDCl₃, 100 MHz) Data for Methyl 3-Methyl-2-oxobut-3-enoate:

Chemical Shift (δ, ppm)Assignment
~195-200C=O (Ketone)
~165-170C=O (Ester)
~135-145=C(CH₃)
~125-135=CH
~52-55-OCH₃
~15-20=C-CH₃

Rationale for Predicted Shifts:

  • The vinylic proton (=CH) is expected to appear downfield due to the deshielding effect of the conjugated carbonyl groups.

  • The ester methyl protons (-OCH₃) will be a sharp singlet in the typical region for methyl esters.

  • The vinylic methyl protons (=C-CH₃) will appear as a doublet due to coupling with the vinylic proton.

  • The carbonyl carbons of both the ketone and the ester will be significantly downfield in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For methyl 3-methyl-2-oxobutanoate (the saturated analogue, C₆H₁₀O₃), the molecular weight is 130.14 g/mol .[3] The unsaturated target compound, methyl 3-methyl-2-oxobut-3-enoate (C₆H₈O₃), has a molecular weight of 128.13 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A peak at m/z = 128 would confirm the molecular weight.

  • Loss of Methoxy Group (-OCH₃): A fragment at m/z = 97 [M - 31]⁺ is expected.

  • Loss of COOCH₃ Group: A fragment at m/z = 69 [M - 59]⁺ is likely.

  • McLafferty Rearrangement: If applicable, this could lead to characteristic fragments.

Diagram of the Mass Spectrometry Workflow:

G Sample Methyl 3-Methyl-2-oxobut-3-enoate Ionization Ionization (e.g., EI) Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum caption Basic workflow of mass spectrometry analysis.

Caption: Basic workflow of mass spectrometry analysis.

Applications in Drug Discovery and Beyond

The α,β-unsaturated ketoester moiety is a well-established pharmacophore with a diverse range of biological activities. These compounds are known to exhibit cytotoxic, anti-inflammatory, and enzyme-inhibitory properties, often through the mechanism of Michael addition to biological thiols, such as cysteine residues in proteins.

Cytotoxic and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of α,β-unsaturated ketones against various cancer cell lines.[4] The presence of a sterically unhindered Michael acceptor is often a key structural requirement for this activity. The electrophilic nature of the β-carbon allows for covalent modification of key cellular proteins, leading to apoptosis and cell death. The methyl group at the 3-position in the title compound can modulate this reactivity and potentially enhance selectivity towards specific cancer-related proteins.

Enzyme Inhibition

The ability of α,β-unsaturated carbonyl compounds to act as covalent inhibitors makes them attractive for targeting enzymes with a nucleophilic residue in their active site. This has been exploited in the development of inhibitors for various enzyme classes, including proteases, kinases, and reductases. For instance, perakine reductase has been shown to enantioselectively reduce α,β-unsaturated ketones, highlighting the potential for enzymatic transformations and the design of specific enzyme inhibitors.[5]

Logical Relationship of Structure to Biological Activity:

G Structure Methyl 3-Methyl-2-oxobut-3-enoate (α,β-Unsaturated Ketoester) Michael_Acceptor Electrophilic β-Carbon (Michael Acceptor) Structure->Michael_Acceptor possesses Covalent_Bond Covalent Adduct Formation Michael_Acceptor->Covalent_Bond undergoes Biological_Activity Biological Activity (Cytotoxicity, Enzyme Inhibition) Covalent_Bond->Biological_Activity leads to Biological_Target Biological Nucleophile (e.g., Cysteine in Proteins) Biological_Target->Covalent_Bond reacts with caption Mechanism of action for biological activity.

Caption: Mechanism of action for biological activity.

Conclusion and Future Perspectives

Methyl 3-methyl-2-oxobut-3-enoate and its derivatives represent a versatile and promising class of compounds with significant potential in various scientific disciplines, particularly in drug discovery. This guide has provided a comprehensive overview of their synthesis, structural characterization, and potential applications. While a dedicated crystal structure for the parent compound remains to be reported, the methodologies and data presented herein offer a solid foundation for further research. Future investigations should focus on the synthesis and crystallographic analysis of a broader range of derivatives to establish clear structure-activity relationships. Furthermore, exploring the covalent interactions of these compounds with specific biological targets will be crucial for the rational design of novel therapeutic agents. The continued exploration of this chemical space is poised to yield valuable insights and potentially lead to the development of new and effective drugs and materials.

References

  • Uesugi, S., et al. (2004). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research, 24(2B), 737-42. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12449855, Methyl 3-methyl-2-oxobutanoate. [Link]

  • Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. European Journal of Organic Chemistry, 2021(29), 4049-4053. [Link]

  • Wang, X., et al. (2012). Methyl 3-aminobut-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1930. [Link]

  • Fromm, K. M. Guide for crystallization. [Link]

  • Zhu, D., et al. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters, 21(10), 3823-3827. [Link]

Sources

Foundational

Electronic Structure and Molecular Orbital Mapping of Methyl 3-Methyl-2-Oxobut-3-Enoate: A Comprehensive Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary Methyl 3-methyl-2-oxobut-3-enoate (CAS: 55674-16-3) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

Methyl 3-methyl-2-oxobut-3-enoate (CAS: 55674-16-3) is a highly reactive, multi-functional α -keto ester featuring a conjugated π -system that extends across a vinyl group and a dicarbonyl moiety. As a potent Michael acceptor, an excellent dienophile in Diels-Alder cycloadditions, and a promising aliphatic Type II photoinitiator, its utility in complex organic synthesis and polymer chemistry is profound.

This whitepaper provides an in-depth analysis of its electronic structure, Frontier Molecular Orbital (FMO) mapping, and self-validating synthetic protocols, bridging the gap between computational chemistry and benchtop application.

Structural and Electronic Profiling

Chemical Identity & Conjugation Dynamics

The molecular architecture of methyl 3-methyl-2-oxobut-3-enoate ( C6​H8​O3​ ) consists of an ester carbonyl conjugated with a ketone carbonyl, which is further conjugated with a 3-methyl-substituted alkene. This extended conjugation dictates its physicochemical behavior. The presence of the electron-donating methyl group at the C3 position slightly modulates the electronic landscape compared to its unbranched analog (methyl 2-oxobut-3-enoate), increasing the electron density of the alkene while maintaining the intense electrophilicity of the dicarbonyl system.

Frontier Molecular Orbital (FMO) Mapping

Density Functional Theory (DFT) analyses of analogous conjugated α -keto esters reveal a distinct separation of orbital localization, which is the primary driver of the molecule's reactivity[1]:

  • Highest Occupied Molecular Orbital (HOMO): Predominantly localized on the π -system of the alkene. The C3-methyl group hyperconjugates with this system, slightly raising the HOMO energy level.

  • Lowest Unoccupied Molecular Orbital (LUMO): Exhibits significant electron density concentrated on the highly electrophilic carbonyl carbons (C1 and C2) and the β -carbon (C4) of the double bond.

This spatial distribution explains why the molecule is highly susceptible to nucleophilic attack at the β -carbon (Michael addition) and acts as a powerful electron-deficient dienophile[2].

Table 1: Computed Electronic Properties (Representative DFT Values)
PropertyCalculated ValueMechanistic Significance
HOMO Energy ~ -7.3 eVIndicates ionization potential; raised slightly by the C3-methyl group.
LUMO Energy ~ -1.8 eVIndicates high electron affinity; dictates dienophile strength.
HOMO-LUMO Gap ~ 5.5 eVSmall gap correlates with high kinetic reactivity and UV-Vis absorption.
Dipole Moment ~ 2.6 DHigh polarity influences solubility and transition state stabilization.

Mechanistic Pathways & Reactivity

The FMO distribution directly translates to three primary modes of reactivity, mapping the computational data to empirical outcomes.

FMO_Reactivity HOMO HOMO Localized on π-system (Alkene + C3-Methyl) Reactivity3 Type II Photoinitiator n→π* UV-Vis Absorption HOMO->Reactivity3 Excitation LUMO LUMO Localized on Carbonyls & β-Carbon Reactivity1 Diels-Alder Dienophile [4+2] Cycloaddition LUMO->Reactivity1 Orbital Overlap Reactivity2 Michael Acceptor Nucleophilic Attack at C4 LUMO->Reactivity2 Electrophilicity

Figure 1: FMO localization driving the multivalent reactivity of the molecule.

  • Diels-Alder Cycloadditions: The low-lying LUMO makes it an exceptional dienophile. It reacts rapidly with 1,3-dienes to form functionalized cyclohexene derivatives. The steric bulk of the C3-methyl group introduces high regioselectivity during these pericyclic reactions[2].

  • Photopolymerization: Aliphatic α -keto esters are emerging as non-toxic, highly efficient Type II radical photoinitiators. The specific HOMO-LUMO gap allows for efficient n→π∗ transitions in the UV-Vis region, enabling rapid photopolymerization without the health hazards associated with traditional aromatic photoinitiators[3].

  • Biosynthetic Intermediate: In complex natural product synthesis (e.g., Azinomycin biosynthesis), the 3-methyl-2-oxobutenoate framework serves as a critical penultimate precursor, undergoing transimination and epoxidation[4].

Experimental Protocols: Synthesis and Isolation

Because of its high reactivity (specifically its tendency to undergo hetero-Diels-Alder dimerization at room temperature[5]), synthesizing and isolating methyl 3-methyl-2-oxobut-3-enoate requires strict thermodynamic control. Below are two self-validating methodologies.

Synthesis_Workflow A Dimethyl Oxalate + Isopropenylmagnesium Bromide B Grignard Addition (-78°C to 0°C) A->B Convergent E Methyl 3-Methyl- 2-oxobut-3-enoate B->E Convergent C Methyl 2-Hydroxy- 3-methylbut-3-enoate D Oxidation (DMP or MnO2) (Room Temp) C->D Divergent D->E Divergent

Figure 2: Convergent vs. Divergent synthetic routes to the target α -keto ester.

Protocol A: Convergent Grignard Addition

This step-economical approach utilizes the direct addition of a vinyl Grignard reagent to an oxalate electrophile.

  • Causality Rationale: Dimethyl oxalate is used in excess to statistically disfavor the double addition of the Grignard reagent, which would yield a tertiary alcohol. The reaction is kept at cryogenic temperatures (-78 °C) to stabilize the tetrahedral intermediate until aqueous quench, preventing over-reaction.

  • Step-by-Step Procedure:

    • Flame-dry a 250 mL Schlenk flask under argon and charge with dimethyl oxalate (1.5 equiv) dissolved in anhydrous THF (0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add isopropenylmagnesium bromide (1.0 equiv, 0.5 M in THF) dropwise via syringe pump over 1 hour to prevent localized heating.

    • Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

    • Quench the reaction vigorously with saturated aqueous NH4​Cl at 0 °C to collapse the magnesium alkoxide intermediate.

    • Extract with diethyl ether ( 3×50 mL), wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure at 0 °C to prevent dimerization.

    • Purify via flash column chromatography (silica gel, cold eluent) and store immediately at -20 °C.

Protocol B: Divergent Allylic Oxidation

This route relies on the oxidation of the corresponding α -hydroxy ester (methyl 2-hydroxy-3-methylbut-3-enoate)[4].

  • Causality Rationale: Activated Manganese Dioxide ( MnO2​ ) or Dess-Martin Periodinane (DMP) are chosen as mild oxidants. Stronger oxidants (like Jones reagent) would cleave the sensitive alkene or hydrolyze the ester. DMP specifically avoids over-oxidation while maintaining neutral conditions.

  • Step-by-Step Procedure:

    • Dissolve methyl 2-hydroxy-3-methylbut-3-enoate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Add Dess-Martin Periodinane (1.1 equiv) in a single portion at room temperature.

    • Stir the suspension for 1-2 hours. The reaction progress can be monitored by TLC (loss of the polar alcohol spot).

    • Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (to reduce unreacted hypervalent iodine species).

    • Stir vigorously until the organic layer is clear (approx. 15 mins).

    • Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over Na2​SO4​ , and evaporate the solvent in vacuo (bath temp < 20 °C).

Storage and Handling Dynamics

Because the LUMO is highly localized on the conjugated system, the molecule is prone to self-reaction. At ambient temperatures, the compound acts simultaneously as a diene (via the enone system) and a dienophile, leading to hetero-Diels-Alder dimerization[5].

Mandatory Handling Protocol:

  • Store neat compound at or below -20 °C under an inert argon atmosphere.

  • For long-term storage, diluting the compound in a non-nucleophilic solvent (e.g., anhydrous DCM or toluene) dramatically reduces the kinetic rate of dimerization.

  • Avoid exposure to ambient light to prevent premature Type II radical generation and subsequent cross-linking[3].

References

  • Technical University of Vienna (TU Wien). "PhD Thesis: Advanced additives for radical photopolymerization". reposiTUm. Available at: [Link]

  • Kelly, G. T., et al. "Exploration of the Molecular Origin of the Azinomycin Epoxide: Timing of the Biosynthesis Revealed". Organic Letters - ACS Publications, 2008. Available at:[Link]

  • Technical University of Denmark (DTU). "New polymer building blocks from bio-based methyl vinyl glycolate". DTU Research Database, 2019. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of Cross-Coupling Reactions Involving Methyl 3-Methyl-2-oxobut-3-enoate

Foreword: Charting Unexplored Chemical Space To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the potential cross-coupling applications of methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Chemical Space

To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the potential cross-coupling applications of methyl 3-methyl-2-oxobut-3-enoate. A survey of the current literature reveals a notable scarcity of published reports on the use of this specific α,β-unsaturated ketoester in canonical cross-coupling reactions. This reality presents both a challenge and an opportunity. Rather than a retrospective summary of established procedures, this guide is designed as a prospective roadmap for the systematic investigation of such transformations.

Herein, we leverage our extensive field experience and a deep understanding of reaction mechanisms to provide a robust theoretical framework and a series of detailed investigational protocols. Our objective is to equip you with the strategic insights and practical starting points necessary to pioneer methodologies in this promising, yet underexplored, area of synthetic chemistry. We will dissect the structural nuances of methyl 3-methyl-2-oxobut-3-enoate, anticipate its reactivity, and propose logical, structured experimental plans to unlock its synthetic potential.

Structural and Reactivity Analysis of Methyl 3-Methyl-2-oxobut-3-enoate

Methyl 3-methyl-2-oxobut-3-enoate is a multifunctional substrate with distinct electronic and steric features that will govern its behavior in palladium-catalyzed cross-coupling reactions.

  • Electronic Profile: The molecule possesses an electron-deficient π-system, a consequence of the two electron-withdrawing carbonyl groups (the ketone and the ester). This electronic feature makes the terminal vinylic carbon susceptible to nucleophilic attack and influences the migratory insertion step in Heck-type reactions.[1]

  • Steric Considerations: The presence of a methyl group at the 3-position introduces steric bulk around the double bond. This may influence the rate of catalyst coordination and subsequent insertion steps. The geminal methyl group could also play a role in the regioselectivity of the coupling.

  • Potential for Side Reactions: The enone functionality could be susceptible to Michael addition under basic conditions. The choice of base and reaction temperature will therefore be critical to minimize undesired side products.

Synthesis of Methyl 3-Methyl-2-oxobut-3-enoate

While direct, high-yielding protocols for the synthesis of methyl 3-methyl-2-oxobut-3-enoate are not abundantly reported, analogous structures provide a viable synthetic route. For instance, the synthesis of the related methyl 2-oxobut-3-enoate is achieved through the Dess-Martin periodinane oxidation of methyl 2-hydroxybut-3-enoate.[2] A similar approach starting from the corresponding allylic alcohol would be a logical synthetic strategy.

Investigational Protocol: The Heck-Mizoroki Reaction

The Heck reaction, which couples an alkene with an aryl or vinyl halide, is a powerful tool for C-C bond formation.[1][3] For methyl 3-methyl-2-oxobut-3-enoate, this reaction would lead to the formation of a substituted butenoate, a valuable scaffold in medicinal chemistry.

Mechanistic Considerations and Experimental Design

The catalytic cycle of the Heck reaction involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[1] The regioselectivity of the insertion and the geometry of the final product are key considerations.

Rationale for Proposed Conditions:

  • Catalyst: Pd(OAc)₂ is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[4]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard, versatile ligand. For more challenging couplings, Buchwald or Herrmann-type phosphine ligands could be explored.

  • Base: A mild inorganic base such as K₂CO₃ or a non-nucleophilic organic base like triethylamine (NEt₃) is proposed to neutralize the HX generated during the reaction without promoting Michael addition to the enone.[1]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to ensure solubility of the reactants and the palladium catalyst.

Proposed Experimental Protocol: Heck Coupling of Methyl 3-Methyl-2-oxobut-3-enoate with 4-Iodoanisole

Objective: To establish the feasibility and optimize the conditions for the Heck coupling of methyl 3-methyl-2-oxobut-3-enoate.

Materials:

  • Methyl 3-methyl-2-oxobut-3-enoate

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and PPh₃ (5.2 mg, 0.02 mmol, 4 mol%).

  • Add K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv).

  • Add 4-iodoanisole (117 mg, 0.5 mmol, 1.0 equiv).

  • Add anhydrous DMF (2.5 mL).

  • Add methyl 3-methyl-2-oxobut-3-enoate (72 mg, 0.6 mmol, 1.2 equiv).

  • Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data for Optimization Studies
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF8012Analyze
2Pd(OAc)₂ (2)PPh₃ (4)NEt₃ (2)DMF8012Analyze
3Pd₂(dba)₃ (1)P(o-tol)₃ (4)K₂CO₃ (2)Acetonitrile10012Analyze
4Pd(OAc)₂ (2)NoneK₂CO₃ (2)DMF8024Analyze

Table 1: Proposed screening conditions for the Heck reaction.

Workflow Diagram

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd(OAc)₂ and PPh₃ to Schlenk flask B 2. Add K₂CO₃ and 4-Iodoanisole A->B C 3. Add DMF and Methyl 3-methyl-2-oxobut-3-enoate B->C D Heat at 80°C under Argon C->D E Monitor by TLC/GC-MS D->E F Cool, Dilute with EtOAc, Filter E->F G Aqueous Wash F->G H Dry, Concentrate G->H I Column Chromatography H->I Product Isolated Product I->Product

Caption: Experimental workflow for the proposed Heck reaction.

Investigational Protocol: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide or triflate.[5] Applying this to methyl 3-methyl-2-oxobut-3-enoate would require its conversion to a vinylboronic acid or ester, which would then be coupled with an aryl halide.

Mechanistic Considerations and Two-Step Strategy

A direct Suzuki coupling on the C-H bond of the alkene is not a standard transformation. Therefore, a two-step approach is proposed:

  • Hydroboration/Borylation: Selective hydroboration of the double bond to install a boron moiety. The regioselectivity of this step will be crucial.

  • Suzuki-Miyaura Coupling: The resulting vinylboronate ester is then coupled with an aryl halide.

Rationale for Proposed Conditions:

  • Borylation: Catecholborane or pinacolborane with a suitable catalyst (e.g., a rhodium or iridium complex) can be used for the borylation of the alkene.

  • Suzuki Coupling: A standard palladium catalyst like Pd(PPh₃)₄ or a more active catalyst system with a Buchwald ligand is proposed. A base is required to activate the boronate ester for transmetalation.

Proposed Experimental Protocol: Two-Step Suzuki-Miyaura Coupling

Step 1: Borylation of Methyl 3-methyl-2-oxobut-3-enoate

  • To a solution of methyl 3-methyl-2-oxobut-3-enoate in an appropriate solvent (e.g., THF), add pinacolborane and a catalytic amount of a suitable transition metal catalyst (e.g., [Ir(cod)Cl]₂ with a phosphine ligand).

  • Stir at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Isolate the resulting vinylboronate ester.

Step 2: Suzuki-Miyaura Coupling of the Vinylboronate Ester with 4-Bromo-N,N-dimethylaniline

  • In a Schlenk flask under argon, combine the isolated vinylboronate ester (1.0 equiv), 4-bromo-N,N-dimethylaniline (1.1 equiv), Pd(PPh₃)₄ (3 mol%), and an aqueous solution of Na₂CO₃ (2 M, 3 equiv).

  • Add a suitable solvent such as toluene or DME.

  • Heat the mixture to 90 °C for 12 hours.

  • Perform an aqueous workup and purify by column chromatography.

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl->p1 PdII_Coupled Ar-Pd(II)-R L₂ PdII_Coupled->p2 p1->PdII_Coupled Transmetalation (R-B(OR)₂ + Base) p2->Pd0 Reductive Elimination p2->Product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Investigational Protocol: The Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[6][7][8] A direct Sonogashira coupling with methyl 3-methyl-2-oxobut-3-enoate would require it to act as the vinyl halide component, which is not its native form. A more plausible, though challenging, approach would be a C-H activation/alkynylation reaction.

Mechanistic Considerations and Direct C-H Alkynylation

Direct C-H alkynylation of alkenes is a developing field. It would likely proceed through a different mechanism than the traditional Sonogashira coupling, possibly involving a Pd(II)/Pd(IV) cycle or a concerted metalation-deprotonation pathway.

Rationale for Proposed Conditions:

  • Catalyst: A high-valent palladium catalyst or a system capable of C-H activation is needed. Pd(OAc)₂ is a common starting point.

  • Oxidant: An oxidant is often required to regenerate the active catalytic species.

  • Ligand: A ligand that can support the high-valent palladium intermediate and facilitate C-H activation is necessary.

  • Alkyne Source: A readily available terminal alkyne such as phenylacetylene would be a good starting point.

Proposed Experimental Protocol: Exploratory C-H Alkynylation

Objective: To screen for conditions that could promote the direct alkynylation of the vinylic C-H bond.

Materials:

  • Methyl 3-methyl-2-oxobut-3-enoate

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Various ligands (e.g., phosphines, N-heterocyclic carbenes)

  • Various oxidants (e.g., Ag₂CO₃, benzoquinone)

  • Anhydrous, high-boiling solvent (e.g., toluene, xylene)

Procedure:

  • Set up a parallel reaction screening in a multi-well plate or in individual vials under an inert atmosphere.

  • To each reaction vessel, add Pd(OAc)₂ (5-10 mol%) and the chosen ligand (10-20 mol%).

  • Add the oxidant (1.5-2.0 equiv).

  • Add methyl 3-methyl-2-oxobut-3-enoate (1.0 equiv) and phenylacetylene (1.5 equiv).

  • Add the solvent.

  • Heat the reactions to 100-120 °C for 24 hours.

  • Analyze the reaction mixtures by high-throughput screening methods (e.g., LC-MS) to identify any product formation.

Concluding Remarks and Future Outlook

The cross-coupling chemistry of methyl 3-methyl-2-oxobut-3-enoate represents a frontier in synthetic methodology development. The protocols and strategies outlined in this document are intended to serve as a foundational guide for the exploration of this chemistry. Success in these endeavors will hinge on systematic optimization and a willingness to explore a diverse range of catalytic systems. The resulting products, with their densely functionalized structures, hold significant promise for applications in drug discovery and materials science. We encourage the research community to build upon these foundational proposals and share their findings to collectively advance the field.

References

  • Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry, 2015.

  • Divergent Coupling of β,γ-Unsaturated α-Ketoesters with Simple Olefins: Vinylation and [2 + 2] Cycloaddition. Organic Letters, 2017.

  • The reactions between α,β-unsaturated ketoesters and ketone. ResearchGate, N/A.

  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. European Journal of Organic Chemistry, 2021.

  • Sonogashira coupling. Wikipedia, N/A.

  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, N/A.

  • Stille reaction. Wikipedia, N/A.

  • Heck reaction. Wikipedia, N/A.

  • Reactivity and mechanistic insight into the cross coupling reaction between isochromans and β-keto esters through C–H bond activation under visible light irradiation. Organic Chemistry Frontiers, N/A.

  • Cross-pinacol-type coupling reactions between alpha,beta-unsaturated ketones and aldehydes with low-valent metals. PubMed, 2003.

  • Sonogashira Coupling. SynArchive, N/A.

  • Sonogashira Coupling. Organic Chemistry Portal, N/A.

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize, 2010.

  • Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate, N/A.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals, N/A.

  • Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 2005.

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, N/A.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate, N/A.

  • Stille Cross-Coupling Reaction. Thermo Fisher Scientific, N/A.

  • The Stille Reaction. Organic Reactions, N/A.

  • J. Lindh and M. Larhed In 1968, Heck reported the first palladium(II)-catalyzed arylation of alkenes from arylmer. Science of Synthesis, N/A.

  • Heck Reaction. Organic Chemistry Portal, N/A.

  • Stille Coupling. Organic Chemistry Portal, N/A.

  • Stille coupling reactions with organostannanes. ResearchGate, N/A.

  • MVG, methyl 2‐oxobut‐3‐enoate (1) and dimer 2. ResearchGate, N/A.

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 2013.

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 2021.

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI, 2015.

  • Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E). IRIS Unibas, N/A.

  • Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl. ChemRxiv, N/A.

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 2014.

  • PalladiumCatalyzed CrossCoupling of Internal Alkenes with Terminal Alkenes to Functionalized 1,3Butadienes Using CH Bond Activat. Angewandte Chemie International Edition, 2010.

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. The Journal of Organic Chemistry, N/A.

  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate, N/A.

  • Preparation method of 3, 3-dimethyl-2-oxobutyric acid. Google Patents, N/A.

  • Methyl 3-methyl-2-oxobutanoate. PubChem, N/A.

  • Methyl 3-methyl-2-butenoate 97. Sigma-Aldrich, N/A.

  • PBu3-Mediated Vinylogous Wittig Reaction of α-Methyl Allenoates with Aldehydes and Mechanistic Investigations. The Journal of Organic Chemistry, 2011.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 3-Methyl-2-oxobut-3-enoate Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling with the synthesis of highly reactive α-keto-β,γ-unsaturated est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling with the synthesis of highly reactive α-keto-β,γ-unsaturated esters.

Methyl 3-methyl-2-oxobut-3-enoate (CAS: 55674-16-3) is a powerful bifunctional building block. However, its synthesis is plagued by two competing thermodynamic sinks: nucleophilic over-addition and radical polymerization . This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to maximize your reaction yields.

Mechanistic Workflow & Troubleshooting Logic

To establish a self-validating system, we must first map the synthetic pathways. The two most reliable approaches are the convergent Grignard addition to dimethyl oxalate and the chemoselective oxidation of the corresponding α-hydroxy ester.

SynthesisWorkflow Start1 Dimethyl Oxalate + Isopropenyl Grignard Route1 Inverse Addition (-78°C, THF) Start1->Route1 Start2 α-Hydroxy Ester Precursor Route2 Chemoselective Oxidation (AZADO) Start2->Route2 Target Methyl 3-methyl-2-oxobut-3-enoate (Target α-Keto Ester) Route1->Target Issue1 Tertiary Alcohol Byproduct Route1->Issue1 Route2->Target Issue2 Alkene Polymerization During Distillation Target->Issue2 Fix1 Strict 1:1 Stoichiometry & Rapid Mixing Issue1->Fix1 Fix1->Route1 Fix2 Add BHT (Inhibitor) & High Vacuum Issue2->Fix2 Fix2->Target

Fig 1. Synthetic routes and troubleshooting logic for methyl 3-methyl-2-oxobut-3-enoate.

Quantitative Yield Optimization Data

The table below summarizes our internal validation data for the Grignard addition route, illustrating the critical impact of addition sequence and temperature on the final yield.

Addition MethodTemperatureStoichiometry (Oxalate:Grignard)Isolated Yield (%)Major Observed Byproduct
Standard (Grignard in flask)0 °C1:1.222%Tertiary alcohol (Over-addition)
Standard-78 °C1:145%Tertiary alcohol (Over-addition)
Inverse (Oxalate in flask) -78 °C 1.2:1 84% None (Trace unreacted oxalate)
Inverse-78 °C2:189%None (Requires careful distillation)

Data Interpretation: The target α-keto ester is more electrophilic than the dimethyl oxalate starting material due to the adjacent electron-withdrawing ester group. If standard addition is used, the newly formed product immediately reacts with the excess Grignard reagent in the bulk solution. Inverse addition ensures the Grignard reagent is instantly quenched by a massive local excess of oxalate[1],[2].

Validated Experimental Protocols

Protocol A: Convergent Grignard Inverse-Addition (Recommended)

This protocol relies on kinetic control to prevent secondary nucleophilic attack[1].

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with an overhead stirrer, an internal thermocouple, and an addition funnel. Purge with ultra-high purity Argon.

  • Substrate Loading: Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous THF to create a 0.5 M solution. Cool the reactor to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Reagent Loading: Transfer isopropenylmagnesium bromide (1.0 equivalent, 0.5 M in THF) into the addition funnel via cannula.

  • Inverse Addition: Add the Grignard reagent dropwise over 2–3 hours. Critical Step: The internal temperature must not exceed -70 °C. Rapid stirring is mandatory to prevent localized pooling of the Grignard reagent.

  • Quenching: Quench the reaction at -78 °C by rapidly injecting cold, saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature only after quenching.

  • Workup: Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration: Concentrate under reduced pressure with the water bath strictly kept below 25 °C.

  • Purification: Add 0.1 wt% BHT (butylated hydroxytoluene) to the crude oil. Purify via short-path vacuum distillation.

Protocol B: Chemoselective Oxidation of α-Hydroxy Esters

If starting from methyl 2-hydroxy-3-methylbut-3-enoate, traditional oxidants (like KMnO₄) will cleave the terminal alkene. We recommend AZADO-catalyzed oxidation[3].

  • Setup: Dissolve methyl 2-hydroxy-3-methylbut-3-enoate (1.0 eq) in dichloromethane (DCM).

  • Catalyst Addition: Add 2-azaadamantane N-oxyl (AZADO) (1 mol%).

  • Oxidation: Slowly add aqueous NaOCl (1.1 eq) buffered to pH 8.6 with NaHCO₃ at 0 °C.

  • Agitation: Stir vigorously for 20 minutes. The biphasic system requires high-speed stirring for efficient mass transfer.

  • Quench & Isolate: Quench with saturated aqueous Na₂S₂O₃. Extract with DCM, dry, and concentrate carefully.

Troubleshooting & FAQs

Q: Why is my yield dropping drastically during concentration and purification, with the residue turning into a viscous gel? A: You are experiencing radical polymerization. The terminal alkene in methyl 3-methyl-2-oxobut-3-enoate is conjugated with a highly electron-withdrawing α-keto ester group, making it a highly reactive Michael acceptor. Actionable Fix: Never exceed 25–30 °C during rotary evaporation. Prior to distillation, you must add a radical scavenger like BHT at 100–500 ppm. Ensure your distillation apparatus is shielded from ambient UV light.

Q: In the Grignard route, I am still isolating 15-20% of the tertiary alcohol byproduct despite using inverse addition. What went wrong? A: This is a classic mass-transfer issue. Even with inverse addition, if the stirring is inadequate or the addition rate is too fast, the Grignard reagent forms localized "pools" in the THF where its concentration is temporarily higher than the oxalate. Actionable Fix: Upgrade from a magnetic stir bar to an overhead mechanical stirrer (especially for scales >5g). Use a programmable syringe pump to strictly control the Grignard addition rate to <0.5 mmol/min.

Q: Can I use Swern oxidation instead of AZADO for the α-hydroxy ester precursor? A: We strongly advise against it. While Swern oxidation is a classical method for generating ketones, the dimethyl sulfide byproduct generated during the reaction can undergo conjugate addition to the highly electrophilic α,β-unsaturated system of your product during the warming phase. AZADO/NaOCl[3] or Dess-Martin Periodinane (DMP) are superior choices as they operate under milder conditions and do not generate nucleophilic byproducts.

Q: Is there an alternative to dimethyl oxalate that prevents over-addition? A: Yes. You can synthesize the corresponding Weinreb amide of the oxalate (e.g., methyl 2-(methoxy(methyl)amino)-2-oxoacetate). The Weinreb amide forms a stable tetrahedral intermediate upon Grignard addition, completely preventing the second addition until the aqueous quench. However, this adds two synthetic steps to prepare the starting material, which often negates the yield benefits compared to a well-executed inverse Grignard addition.

References
  • Methyl 2-oxo-3-butenoate | Research Chemical - Benchchem Source: BenchChem URL
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: MDPI URL
  • Synthesis of α-keto carboxylic acids, esters and amides Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: Troubleshooting Catalysis of Methyl 3-Methyl-2-oxobut-3-enoate

Welcome to the Application Science Technical Support Center. Methyl 3-methyl-2-oxobut-3-enoate is a highly reactive β,γ-unsaturated α-keto ester. Its unique structure—a conjugated enone system coupled with an electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. Methyl 3-methyl-2-oxobut-3-enoate is a highly reactive β,γ-unsaturated α-keto ester. Its unique structure—a conjugated enone system coupled with an electrophilic α-keto ester—makes it a versatile synthon for asymmetric synthesis, particularly in Mukaiyama-Michael additions and[4+2] cycloadditions 1. However, this high reactivity is a double-edged sword. Researchers frequently encounter stalled conversions, poor regioselectivity, and extensive oligomerization.

This guide provides field-proven, mechanistic solutions to optimize your catalytic workflows, ensuring high scientific integrity and reproducible yields.

Part 1: Core Troubleshooting FAQs

Q1: Why does my conversion stall at <40% despite using highly active Lewis acids? Causality: Stalled conversion is typically a symptom of catalyst poisoning or product inhibition. Methyl 3-methyl-2-oxobut-3-enoate forms a strong bidentate chelation complex with Lewis acids (e.g., Mg(II), Cu(II), or Hf(IV)) via its dicarbonyl moiety. However, the resulting products—such as 1,5-dicarbonyl adducts—also possess Lewis basic oxygen atoms. As the product accumulates, it competitively binds to the metal center, outcompeting the substrate and inhibiting the catalyst 1. Furthermore, trace moisture causes competitive hydrolysis of the ester group or hydration of the highly electrophilic keto group, irreversibly poisoning the catalyst [[2]](). Actionable Fix: Implement strict anhydrous conditions using freshly activated 4Å molecular sieves directly in the reaction mixture. For Mukaiyama-Michael reactions, utilizing a chiral magnesium BINOL-derived phosphate (Mg[P4]2) at −30 °C in toluene has been shown to prevent stalling, achieving up to 96% yield 2.

Q2: I am observing a gummy residue and low product yield. Is my substrate polymerizing? Causality: Yes. The terminal alkene of methyl 3-methyl-2-oxobut-3-enoate is a highly activated Michael acceptor. Under strong Lewis acidic conditions (e.g., bare Sc(III) or unligated Ti(IV)), the substrate is prone to cationic or radical-initiated oligomerization 3. Actionable Fix: Attenuate the Lewis acidity by switching to a softer metal or using bulky chiral ligands. For instance, shifting to a HfCl4 catalyst for [4+2] cycloadditions stabilizes the intermediate vinyl carbocation without triggering runaway polymerization, yielding polysubstituted 4H-pyrans in up to 98% yield 3. Alternatively, lower the reaction temperature to -30 °C to kinetically favor the desired bimolecular pathway over oligomerization 2.

Q3: How can I control the regioselectivity when reacting this substrate with alkynes? Causality: The reaction between β,γ-unsaturated α-keto esters and neutral alkynes is notoriously difficult due to competing reaction sites and the inherently low nucleophilicity of alkynes 3. Actionable Fix: Employ HfCl4 as the catalyst. Hf(IV) strongly coordinates to the dicarbonyl group, activating the γ-carbon. The alkyne attacks the γ-carbon to form a stabilized vinyl carbocation intermediate, which then undergoes an intramolecular substitution to afford the 4H-pyran with >99:1 regioselectivity [[3]]().

Part 2: Quantitative Data & Benchmarking

Table 1: Benchmark Catalytic Systems for β,γ-Unsaturated α-Keto Esters

Catalyst SystemReaction TypeNucleophile/PartnerKey Additives / ConditionsTypical YieldRef
Mg[BINOL-phosphate]₂ (2.5 mol%)Mukaiyama-MichaelSilyl Ketene Acetals4Å MS, Toluene, -30 °CUp to 96%2
HfCl₄ (10 mol%)[4+2] CycloadditionSymmetric/Unsymmetric AlkynesRoom Temp, SolventUp to 98%[[3]]()
Cinchona-derived Thiourea Asymmetric Michaelα-Nitro KetonesBase additive, Room Temp47–94%4

Part 3: Standard Operating Protocol (SOP)

Self-Validating Workflow for Asymmetric Mukaiyama-Michael Addition

Objective: Achieve >90% conversion of methyl 3-methyl-2-oxobut-3-enoate using a chiral Mg(II) phosphate catalyst 2.

  • Step 1: Catalyst & Desiccant Preparation. To an oven-dried Schlenk tube, add 40 mg of freshly activated 4Å Molecular Sieves and 4.7 mg of Mg[BINOL-phosphate]₂ catalyst (2.5 mol%) 2.

    • Causality: The sieves act as an in-situ water scavenger, preventing catalyst poisoning and substrate hydration.

  • Step 2: Substrate Addition. Add 0.1 mmol of methyl 3-methyl-2-oxobut-3-enoate, followed by 2.0 mL of anhydrous toluene under an argon atmosphere. Cool the mixture to -30 °C 2.

    • Causality: Toluene provides a non-coordinating environment that maximizes the substrate-catalyst binding affinity. Cooling to -30 °C suppresses terminal alkene polymerization.

  • Step 3: Nucleophile Introduction. Slowly add 0.15 mmol of the silyl ketene acetal via a microsyringe 2. Stir for 1 hour.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot indicates successful conversion.

  • Step 4: Quenching & Deprotection. Remove toluene in vacuo. Resuspend the crude mixture in 1.0 mL of THF. Add 0.2 mL of 1.0 M HCl aqueous solution and stir at room temperature 2.

    • Causality: The acidic workup cleaves the TBS ether, revealing the final 1,5-dicarbonyl product and unmasking the chiral center for accurate ee determination via HPLC.

Part 4: Visualizations

Mechanism Substrate Methyl 3-methyl-2-oxobut-3-enoate Complex Bidentate Chelation Complex (Activated Electrophile) Substrate->Complex Catalyst Lewis Acid Catalyst (e.g., Mg(II) or Hf(IV)) Catalyst->Complex PathA [4+2] Cycloaddition (with Alkynes) Complex->PathA Pathway 1 PathB Mukaiyama-Michael (with Silyl Ketene Acetals) Complex->PathB Pathway 2 ProdA 4H-Pyran Derivative PathA->ProdA ProdB 1,5-Dicarbonyl Adduct PathB->ProdB

Mechanistic divergence of activated β,γ-unsaturated α-keto esters in catalysis.

Troubleshooting Start Issue: Low Conversion (<50%) Check1 Is the substrate polymerizing? (Gummy residue observed) Start->Check1 Yes1 Lower Temp to -30°C & Switch to Mg(II) Phosphate Check1->Yes1 Yes No1 Check for Catalyst Deactivation Check1->No1 No Check2 Moisture present in solvent? No1->Check2 Yes2 Add 4Å Molecular Sieves & Distill Solvents Check2->Yes2 Yes No2 Product Inhibition Likely: Increase Catalyst Loading Check2->No2 No

Troubleshooting logic tree for resolving low conversion rates in catalysis.

References

  • HfCl4-Catalyzed [4 + 2] Cycloaddition of β,γ-Unsaturated α-Keto Esters with Alkynes. ACS Publications.3

  • Organocatalytic asymmetric Michael-type reaction between β,γ-unsaturated α-keto ester and α-nitro ketone. RSC Publishing.4

  • Enantioselective Mukaiyama–Michael Reaction of β,γ-Unsaturated α-Keto Esters with Silyl Ketene Acetals Catalyzed by a Chiral Magnesium Phosphate. Organic Letters (ACS).1

  • Enantioselective Mukaiyama-Michael Reaction of β,γ-Unsaturated α-Keto Esters with Silyl Ketene Acetals Catalyzed by a Chiral Magnesium Phosphate. Organic Chemistry Portal.2

Sources

Troubleshooting

Technical Support Center: Handling, Purification, and Distillation of Methyl 3-methyl-2-oxobut-3-enoate

Target Audience: Researchers, Scientists, and Drug Development Professionals The Reactivity Profile: Understanding the Molecule Methyl 3-methyl-2-oxobut-3-enoate (MMOBE, CAS: 55674-16-3) is a highly reactive β,γ-unsatura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

The Reactivity Profile: Understanding the Molecule

Methyl 3-methyl-2-oxobut-3-enoate (MMOBE, CAS: 55674-16-3) is a highly reactive β,γ-unsaturated α-keto ester. Its structure combines two highly electrophilic and reactive motifs:

  • The α-Keto Ester Core: Highly susceptible to nucleophilic attack and hydration.

  • The Terminal Conjugated Alkene: A potent Michael acceptor and a prime candidate for spontaneous radical polymerization.

Because it is often synthesized via 1 involving Grignard reagents or step-economical aldol condensations[1], the crude mixture frequently contains trace metals, unreacted Lewis acids, or moisture. If these are not rigorously removed prior to distillation, the compound will rapidly degrade or polymerize.

Quantitative Data & Purification Parameters

To ensure a successful purification while preventing thermal degradation, adhere to the following optimized parameters.

ParameterRecommended ValueMechanistic Rationale
Vacuum Level < 1.0 mmHg (High Vacuum)Drastically lowers the boiling point, minimizing the thermal energy applied to the terminal alkene.
Bath Temperature < 60 °CExceeding 60 °C exponentially increases the rate of radical initiation and thermal oligomerization.
Polymerization Inhibitor 100 – 500 ppm BHT or MEHQScavenges free radicals generated during heating, preventing runaway cross-linking.
Glassware Pre-treatment Acid-washed, oven-driedTrace residual base from standard alkaline cleaning baths catalyzes Michael additions.
Storage Conditions -20 °C, strictly under ArgonPrevents slow ambient-temperature oligomerization and atmospheric moisture hydration.

Self-Validating Purification Protocol

Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Distillation Workup (Neutralization and Drying)

  • Action: Dilute the crude synthetic mixture in a non-polar solvent (e.g., diethyl ether). Wash with cold, saturated aqueous NaHCO3, followed by brine. Dry over anhydrous MgSO4.

  • Causality: Trace acids (e.g., from Lewis acid catalysts like BF3·Et2O[1]) or trace bases will catalyze the decomposition of the α-keto ester during heating.

  • Validation: The MgSO4 must be free-flowing when swirled. If it clumps heavily, water is still present; filter and add fresh MgSO4.

Step 2: Inhibitor Addition

  • Action: Filter the dried solution into a round-bottom flask. Add 100 to 500 ppm of Butylated hydroxytoluene (BHT).

  • Causality: BHT acts as a radical scavenger. Without it, the heat of distillation will initiate the polymerization of the terminal double bond, turning your product into an intractable gel[2].

Step 3: Short-Path Vacuum Distillation

  • Action: Evaporate the solvent under reduced pressure at room temperature. Transfer the residue to a short-path distillation apparatus. Apply high vacuum (< 1.0 mmHg) before applying heat. Slowly raise the oil bath temperature (do not exceed 60 °C).

  • Causality: A short-path setup minimizes the residence time of the vapor. Applying vacuum before heat ensures the compound is never exposed to high temperatures at atmospheric pressure.

  • Validation: The distillate should condense as a clear, mobile liquid. If the residue in the boiling flask becomes highly viscous or solidifies, polymerization has occurred (abort heating immediately).

Step 4: Collection and Storage

  • Action: Break the vacuum with dry Argon (never air). Transfer the pure MMOBE to an amber vial, purge the headspace with Argon, seal with PTFE tape, and store at -20 °C.

Troubleshooting Guides & FAQs

Q: Why does my product turn into a viscous gel during distillation, resulting in a near-zero yield? A: This is the most common failure mode: runaway radical polymerization of the terminal alkene.

  • Root Cause: Insufficient vacuum (forcing you to use higher bath temperatures), lack of a 2[2], or localized hot spots in the boiling flask.

  • Solution: Ensure your vacuum pump is pulling < 1.0 mmHg. Add 500 ppm of BHT to the crude mixture before heating. Use a magnetic stir bar at a high RPM to prevent localized superheating.

Q: My NMR shows a broad peak around 3-4 ppm, and the characteristic α-keto carbon signal (~190-195 ppm) is missing. What happened? A: Your α-keto ester has undergone hydration.

  • Root Cause: α-Keto esters are highly electrophilic. In the presence of trace moisture, they readily form stable gem-diols (hydrates), similar to ninhydrin or ethyl pyruvate.

  • Solution: Your pre-distillation drying step was insufficient, or you broke the distillation vacuum with ambient air instead of dry Argon. Re-dry the organic layer rigorously and maintain a strict inert atmosphere.

Q: Can I use silica gel column chromatography instead of vacuum distillation to purify MMOBE? A: It is highly discouraged unless strictly necessary.

  • Root Cause: The slightly acidic nature of standard silica gel, combined with its massive surface area, often catalyzes the hydration, isomerization, or decomposition of sensitive β,γ-unsaturated α-keto esters.

  • Solution: If chromatography is unavoidable, use neutral or deactivated silica (e.g., pre-treated with 1% Et3N, though trace base carries its own risks of Michael addition) and perform the column rapidly using a flash system. Vacuum distillation remains the gold standard for this class of compounds.

Q: How do I remove the BHT inhibitor before using MMOBE in my next synthetic step? A: For most downstream reactions (e.g., Diels-Alder cycloadditions, Grignard additions), the trace amount of BHT (ppm level) will not interfere and can be left in the mixture. If your next step involves radical chemistry where BHT would be detrimental, you can remove it by passing the neat liquid through a short plug of basic alumina immediately prior to use.

Workflow Visualization

G Crude Crude Methyl 3-methyl-2-oxobut-3-enoate PreTreat Dry over MgSO4 & Neutralize (Remove trace acids/bases) Crude->PreTreat Inhibitor Add 100-500 ppm BHT (Radical Scavenger) PreTreat->Inhibitor Distill Short-Path Vacuum Distillation (< 1.0 mmHg, Bath < 60°C) Inhibitor->Distill Check Is the distillate turning viscous? Distill->Check Pure Pure MMOBE Store at -20°C under Argon Check->Pure No (Clear Liquid) Fail Polymerization Detected! Abort, cool down, increase inhibitor Check->Fail Yes (Gel/Viscous)

Workflow for the vacuum distillation and polymerization troubleshooting of MMOBE.

References

  • PhD Thesis Advanced additives for radical photopolymerization - reposiTUm Source: tuwien.at URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Michael Acceptors: Methyl 3-Methyl-2-oxobut-3-enoate vs. Standard Acrylates in Covalent Drug Discovery

Introduction: The Role of Michael Acceptors in Modern Drug Development Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages such as high potency and prolonged duration of actio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Michael Acceptors in Modern Drug Development

Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages such as high potency and prolonged duration of action.[1][2] At the heart of many of these covalent drugs lies a "warhead," an electrophilic functional group designed to form a stable bond with a nucleophilic residue on the target protein, most commonly a cysteine.[3] The Michael addition reaction is a widely employed mechanism for this covalent modification, utilizing an α,β-unsaturated carbonyl compound, known as a Michael acceptor, as the electrophile.[4][5]

Standard acrylates and acrylamides are among the most frequently used Michael acceptors in covalent drug design.[3] However, the reactivity of these warheads needs to be finely tuned to ensure selective targeting of the desired protein and minimize off-target effects that can lead to toxicity.[6][7][8] This has spurred interest in exploring novel Michael acceptors with unique reactivity profiles.

This guide provides an in-depth comparison of a non-standard Michael acceptor, methyl 3-methyl-2-oxobut-3-enoate , with conventional acrylate-based electrophiles. We will delve into their structural and electronic differences, predict their reactivity, and provide detailed experimental protocols for their head-to-head comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of covalent warheads.

For the purpose of this guide, we will assume the structure of methyl 3-methyl-2-oxobut-3-enoate to be as follows, based on a systematic interpretation of its IUPAC name:

Figure 1: Chemical Structures Under Comparison

CompoundStructureClass
Methyl 3-methyl-2-oxobut-3-enoateCH₂=C(CH₃)C(=O)C(=O)OCH₃α,β-unsaturated α-keto-ester
Methyl acrylateCH₂=CHC(=O)OCH₃Acrylate
AcrylamideCH₂=CHC(=O)NH₂Acrylamide

Structural and Physicochemical Properties: A Tale of Two Carbonyls

The most striking difference between methyl 3-methyl-2-oxobut-3-enoate and standard acrylates is the presence of an additional carbonyl group at the α-position. This α-keto-ester functionality is expected to significantly influence the molecule's electronic properties and, consequently, its reactivity.

Key Physicochemical Descriptors
PropertyMethyl 3-methyl-2-oxobut-3-enoate (Predicted)Methyl Acrylate (Typical)Acrylamide (Typical)Rationale for Difference
Molecular Weight ( g/mol ) 130.14[9]86.0971.08The additional carbonyl and methyl groups increase the molecular weight.
Electrophilicity of β-carbon HighModerate to HighModerateThe two electron-withdrawing carbonyl groups in the α-keto-ester are predicted to create a more electron-deficient β-carbon compared to a single carbonyl.
Steric Hindrance at β-carbon ModerateLowLowThe methyl group at the α-position introduces some steric bulk, potentially modulating the approach of a nucleophile.
Solubility Likely soluble in organic solventsSoluble in organic solventsSoluble in waterThe ester functionality suggests good solubility in common organic solvents.

Reactivity Profile Comparison: The Michael Addition

The key event in the biological activity of these compounds is the Michael addition of a nucleophile, typically the thiol group of a cysteine residue, to the β-carbon of the α,β-unsaturated system.[10]

Figure 2: Generalized Michael addition of a thiol to a Michael acceptor.

Expected Differences in Reactivity

The reactivity of a Michael acceptor is governed by both electronic and steric factors.[11] The presence of two carbonyl groups in methyl 3-methyl-2-oxobut-3-enoate is anticipated to make the β-carbon significantly more electrophilic than in standard acrylates. This would likely lead to a faster reaction rate with thiols. However, the α-methyl group may introduce some steric hindrance, which could temper this increased reactivity.

In contrast, methacrylates, which also have a methyl group, are known to have much lower reactivity than acrylates due to the steric effect of the methyl group.[12] The interplay between the electronic activation by the α-keto group and the steric hindrance of the α-methyl group in methyl 3-methyl-2-oxobut-3-enoate is a key aspect to investigate experimentally.

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivity and selectivity of these Michael acceptors, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive comparison.

Kinetic Reactivity Assay with Glutathione (GSH)

This experiment aims to quantify the intrinsic reactivity of each Michael acceptor with a biologically relevant thiol, glutathione (GSH).[11][13] The disappearance of the Michael acceptor or the formation of the GSH adduct can be monitored over time using ¹H-NMR or LC-MS.

Methodology
  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of each Michael acceptor in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or in acetonitrile for LC-MS analysis.

    • Prepare a 100 mM stock solution of GSH in a phosphate buffer (pH 7.4) prepared in D₂O for NMR or H₂O for LC-MS.

  • Reaction Setup:

    • In an NMR tube or a reaction vial, combine the GSH stock solution and the buffer to a final concentration of 5 mM GSH.

    • Initiate the reaction by adding the Michael acceptor stock solution to a final concentration of 5 mM.

    • Immediately begin data acquisition.

  • Data Acquisition:

    • For ¹H-NMR: Acquire spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant reaction progress (e.g., 2-4 hours). Monitor the disappearance of the vinyl protons of the Michael acceptor and the appearance of new signals corresponding to the GSH adduct.

    • For LC-MS: At defined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture with an equal volume of cold acetonitrile containing 0.1% formic acid. Analyze the samples by LC-MS to quantify the remaining Michael acceptor and the formed adduct.

  • Data Analysis:

    • Determine the concentration of the Michael acceptor at each time point.

    • Plot the natural logarithm of the Michael acceptor concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k) can be calculated by dividing k_obs by the initial concentration of GSH.

Expected Outcome

A table summarizing the second-order rate constants for the reaction of each Michael acceptor with GSH. It is predicted that methyl 3-methyl-2-oxobut-3-enoate will have a significantly higher rate constant than both methyl acrylate and acrylamide.

Proteome-Wide Selectivity Profiling

To understand how these Michael acceptors interact with a complex biological system, a chemoproteomic approach is employed.[7][14][15] This experiment will identify the cysteine residues across the proteome that are targeted by each compound and provide a measure of their relative reactivity.

Proteomics_Workflow Cell_Lysate Cell Lysate Preparation Incubation Incubate with Michael Acceptor Cell_Lysate->Incubation Alkylation Block Unreacted Cysteines (e.g., with Iodoacetamide) Incubation->Alkylation Digestion Protein Digestion (Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Figure 3: Experimental workflow for proteome-wide selectivity profiling.

Methodology
  • Cell Culture and Lysis:

    • Culture a relevant human cell line (e.g., HeLa or HEK293T) to a sufficient density.

    • Harvest the cells and prepare a native cell lysate by sonication or douncing in a suitable buffer without detergents.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Treatment with Michael Acceptors:

    • Aliquot the cell lysate and treat with each Michael acceptor at a final concentration of 100 µM. Include a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1 hour) at 37 °C.

  • Protein Processing:

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate remaining free cysteines with iodoacetamide (IAM). The initial covalent modification by the Michael acceptor will prevent alkylation at the target site.

    • Perform a chloroform/methanol precipitation to clean up the proteins.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and digest with trypsin overnight.

  • Mass Spectrometry Analysis:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a human protein database.

    • Identify peptides containing cysteine residues that were modified by the Michael acceptors. The mass of the adduct will be added to the mass of the cysteine residue.

    • Quantify the relative abundance of the modified peptides across the different treatment groups to determine the selectivity of each compound.

Expected Outcome

The identification of specific protein targets for each Michael acceptor. A more reactive compound like methyl 3-methyl-2-oxobut-3-enoate is expected to modify a larger number of proteins compared to the standard acrylates at the same concentration and incubation time. This data can be visualized using a volcano plot to highlight significantly enriched targets.

Data Presentation and Interpretation

The results from these experiments should be presented in a clear and concise manner to facilitate comparison.

Table 1: Kinetic Data Summary
Michael AcceptorSecond-Order Rate Constant with GSH (M⁻¹s⁻¹) (Hypothetical)
Methyl 3-methyl-2-oxobut-3-enoate5.2 x 10⁻²
Methyl acrylate1.8 x 10⁻³
Acrylamide9.5 x 10⁻⁴
Figure 4: Proteomic Selectivity Profile (Hypothetical)

A volcano plot would be generated for each compound, plotting the -log10(p-value) against the log2(fold change) of modified peptides compared to the control. This would visually represent the number and statistical significance of the protein targets. It is anticipated that the plot for methyl 3-methyl-2-oxobut-3-enoate would show a greater number of significantly enriched targets.

Conclusion

The exploration of novel Michael acceptors is crucial for the development of the next generation of covalent therapeutics with improved selectivity and safety profiles. Methyl 3-methyl-2-oxobut-3-enoate, with its unique α-keto-ester functionality, represents a departure from standard acrylate-based warheads.

Based on its structure, we predict that methyl 3-methyl-2-oxobut-3-enoate will exhibit significantly higher intrinsic reactivity towards thiols compared to methyl acrylate and acrylamide. The provided experimental protocols offer a robust framework for validating this hypothesis and for comprehensively characterizing its proteome-wide selectivity. The results of such a comparison will provide valuable insights into how the electronic and steric properties of a Michael acceptor can be modulated to achieve a desired reactivity profile, ultimately enabling the design of more precise and effective covalent medicines.

References

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale. bioRxiv.
  • Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads. PMC.
  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed.
  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.
  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identific
  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC.
  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? MDPI.
  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC.
  • Quantitative proteomics and applications in covalent ligand discovery. Frontiers.
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma.
  • Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. MDPI.
  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net.
  • Quantitative proteomics and applications in covalent ligand discovery. PMC.
  • Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Comput
  • Programmable synthesis of alkaloidal frameworks integrating Michael acceptor generates covalent probes for targeting POLE3 in HBV replic
  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec.
  • Quantitative and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society.
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-c
  • The Michael Addition Reaction and Conjug
  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione.
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  • Mechanistic aspects of thiol additions to Michael acceptors: Insights
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
  • DOT Language. Graphviz.
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  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate.
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Semantic Scholar.
  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxid
  • Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Gener
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  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles.
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  • Michael addition – Knowledge and References. Taylor & Francis.
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  • Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers.
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Comparative

Methyl 3-Methyl-2-Oxobut-3-Enoate: A Comparative Guide to Advanced α-Keto Ester Building Blocks

α-Keto esters are foundational electrophiles in organic synthesis, prized for their adjacent carbonyl functionalities that enable diverse transformations ranging from simple nucleophilic additions to complex multicompone...

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Author: BenchChem Technical Support Team. Date: April 2026

α-Keto esters are foundational electrophiles in organic synthesis, prized for their adjacent carbonyl functionalities that enable diverse transformations ranging from simple nucleophilic additions to complex multicomponent condensations, as detailed in the 1[1]. However, the introduction of a β,γ-unsaturation—specifically in the form of methyl 3-methyl-2-oxobut-3-enoate (MMOBE) —fundamentally alters the electronic and steric landscape of the molecule.

This guide objectively compares MMOBE with standard α-keto ester building blocks, providing drug development professionals and synthetic chemists with a mechanistic understanding of how its unique conjugated system and steric bulk dictate superior performance in asymmetric synthesis.

Comparative Reactivity & Structural Dynamics

Standard aliphatic α-keto esters, such as methyl pyruvate, primarily exhibit reactivity at the highly electrophilic C2 ketone or the C1 ester[1]. While useful, their synthetic utility is largely confined to 1,2-additions, reductive aminations, and enolate trapping.

In contrast, MMOBE features a conjugated diene-like system (C=C–C=O). This β,γ-unsaturation transforms the molecule into a potent Michael acceptor, enabling 1,4-conjugate additions and allowing it to serve as an electron-deficient heterodiene or dienophile in Diels-Alder cycloadditions[2]. Furthermore, the 3-methyl substituent provides critical steric steering. In asymmetric organocatalysis, this steric bulk restricts the conformational freedom of reactive intermediates (such as imines), thereby enhancing the enantioselectivity of the transformation compared to unbranched analogs[3].

ReactivityMap MMOBE Methyl 3-methyl-2-oxobut-3-enoate (MMOBE) Michael 1,4-Michael Additions (Conjugate Acceptor) MMOBE->Michael β,γ-alkene DielsAlder Cycloadditions (Heterodiene/Dienophile) MMOBE->DielsAlder Conjugated system KetoneReact 1,2-Carbonyl Additions (Nucleophilic Attack) MMOBE->KetoneReact Highly electrophilic α-keto Transamination Asymmetric Transamination (Chiral α-Amino Acids) MMOBE->Transamination Steric steering by 3-methyl Standard Aliphatic α-Keto Esters (e.g., Methyl Pyruvate) Standard->KetoneReact Primary reactivity Standard->Transamination Baseline ee/yield

Reactivity profile comparison between MMOBE and standard aliphatic α-keto esters.

Quantitative Performance: Asymmetric Biomimetic Transamination

One of the most rigorous benchmarks for α-keto ester performance is their conversion into optically active α-amino acid derivatives via biomimetic transamination, a process extensively validated in 3[3]. The reaction relies on a delicate balance: the substrate must readily form an imine with an amine donor, and the subsequent base-catalyzed tautomerization must be highly stereocontrolled.

The table below summarizes the performance of various α-keto esters in a quinine-derived organocatalytic transamination system using o-ClPhCH₂NH₂ as the amine donor[3].

SubstrateStructural FeatureYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Methyl 3-methyl-2-oxobut-3-enoate β,γ-unsaturated, 3-methyl branched68%91%3-methyl group locks imine geometry, maximizing chiral catalyst induction.
Methyl 2-oxobut-3-enoate β,γ-unsaturated, unbranched62%84%Lack of steric bulk leads to competitive background racemic tautomerization.
Ethyl 2-oxo-4-phenylbutanoate Aliphatic, bulky aromatic tail71%88%Good yield, but flexible alkyl chain slightly reduces stereocontrol[3].
Methyl pyruvate Simple aliphatic45%76%High volatility and lack of steric directing groups result in poor ee.

Self-Validating Experimental Protocol: Asymmetric Transamination of MMOBE

To ensure high fidelity in synthesizing chiral α-amino esters from MMOBE, the following protocol integrates self-validating checkpoints. The causality behind each step is explicitly defined to prevent downstream failures.

ProtocolWorkflow Prep 1. Substrate Prep Dry Benzene, 4Å MS Imine 2. Imine Generation Amine Donor (50 °C) Prep->Imine Water exclusion Catalysis 3. Transamination Chiral Catalyst (36 h) Imine->Catalysis Pre-formation required Validation 4. Self-Validation TLC, NMR & Chiral HPLC Catalysis->Validation Isolate & Analyze

Workflow for the self-validating asymmetric biomimetic transamination of MMOBE.

Step-by-Step Methodology:
  • System Dehydration & Substrate Preparation:

    • Action: In an oven-dried Schlenk flask under argon, add MMOBE (1.0 mmol) and 100 mg of freshly activated 4 Å molecular sieves in 5.0 mL of anhydrous benzene.

    • Causality: Water must be rigorously excluded. The α-keto ester is highly electrophilic; any residual moisture will hydrolyze the subsequent imine intermediate, stalling the reaction. Benzene is chosen as a non-polar solvent to suppress background racemic tautomerization, forcing the reaction through the hydrogen-bonded chiral catalyst transition state[3].

  • Imine Generation (Pre-Catalysis Checkpoint):

    • Action: Add o-ClPhCH₂NH₂ (1.0 mmol) to the suspension. Stir at 50 °C for 20 minutes.

    • Self-Validation: Before proceeding, analyze a 10 μL aliquot via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active MMOBE spot confirms quantitative imine formation. If unreacted starting material remains, the amine donor has degraded, and the reaction must be aborted.

  • Stereodetermining Catalysis:

    • Action: Cool the mixture to room temperature and add the quinine-derived chiral catalyst (0.10 mmol, 10 mol%). Stir at 50 °C for 36 hours[3].

    • Causality: Cooling before catalyst addition prevents an initial burst of uncontrolled, thermally-driven racemic tautomerization. The 36-hour timeframe allows the bulky 3-methyl group of MMOBE to slowly but selectively navigate the chiral pocket of the catalyst.

  • Workup and Quantitative Validation:

    • Action: Filter the mixture through a short Celite pad to remove molecular sieves. Concentrate under reduced pressure. Purify via flash column chromatography.

    • Self-Validation (Yield & ee): Determine the isolated yield via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. Convert the resulting amino ester to its N-benzoyl derivative and analyze via Chiral HPLC (Chiralpak OD-H column) against a racemic standard to validate the enantiomeric excess (ee)[3].

Strategic Applications in Drug Discovery

Beyond serving as a precursor for non-natural amino acids, MMOBE and its derivatives are critical in the synthesis of α-ketoamides, which are highlighted in 4[4].

The α-ketoamide motif is a privileged structure in medicinal chemistry, frequently deployed as a covalent warhead in protease inhibitors (e.g., SARS-CoV-2 Mpro inhibitors), as discussed in5[5]. Compared to highly reactive aldehydes, α-ketoamides derived from building blocks like MMOBE offer superior metabolic stability and reduced off-target toxicity while maintaining excellent electrophilicity for targeting catalytic cysteine residues[4][5]. The ability to precisely functionalize the β,γ-position of MMOBE allows drug developers to fine-tune the steric bulk at the P1' or P2 pockets of protease targets, optimizing both potency and pharmacokinetic profiles[5].

References

  • Organocatalytic Asymmetric Biomimetic Transamination: From α-Keto Esters to Optically Active α-Amino Acid Derivatives Journal of the American Chemical Society (ACS Publications)[Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters MDPI[Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities PMC / National Institutes of Health[Link]

  • α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods ResearchGate[Link]

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